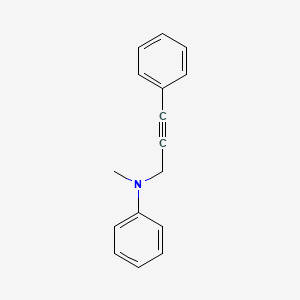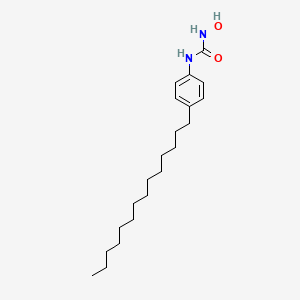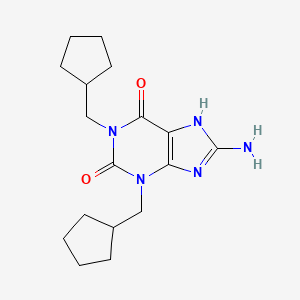
Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)-: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzenamine core with a methyl group and a 3-phenyl-2-propynyl substituent attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Benzenamine: One common method for synthesizing Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- involves the alkylation of benzenamine with 3-phenyl-2-propynyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another approach involves the reductive amination of 3-phenyl-2-propynal with N-methylbenzenamine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the propynyl group can be replaced by other functional groups. Reagents like sodium azide or halogens are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, halogens (chlorine, bromine).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and interactions.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Manufacturing: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- exerts its effects depends on its interaction with molecular targets. For instance, in catalytic applications, it may act as a ligand coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
- Benzenamine, N-methyl-N-phenyl-
- Benzenamine, N,N,3-trimethyl-
- Benzenamine, N-ethyl-N-methyl-
Comparison:
- Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- is unique due to the presence of the 3-phenyl-2-propynyl group, which imparts distinct chemical properties and reactivity compared to other benzenamine derivatives.
- Benzenamine, N-methyl-N-phenyl- lacks the propynyl group, making it less reactive in certain substitution reactions.
- Benzenamine, N,N,3-trimethyl- has a different substitution pattern, affecting its steric and electronic properties.
- Benzenamine, N-ethyl-N-methyl- has an ethyl group instead of the propynyl group, leading to differences in its chemical behavior and applications.
Propriétés
Numéro CAS |
168074-12-2 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
N-methyl-N-(3-phenylprop-2-ynyl)aniline |
InChI |
InChI=1S/C16H15N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-13H,14H2,1H3 |
Clé InChI |
DCZUGPCXGKRVBQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)


![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)



![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)

